Cas no 239-85-0 (13H-Dibenzo[a,h]fluorene)
13H-Dibenzo[a,h]fluorene structure
Product Name:13H-Dibenzo[a,h]fluorene
13H-Dibenzo[a,h]fluorene Chemical and Physical Properties
Names and Identifiers
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- 13H-Dibenzo[a,h]fluorene
- 13H-Dibenzo(a,h)fluorene
- EINECS 205-950-1
- NS00041490
- 239-85-0
- DTXSID30871624
- NKSFFULBNKIAOF-UHFFFAOYSA-N
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- Inchi: 1S/C21H14/c1-2-7-16-12-20-17(11-15(16)6-1)13-21-18-8-4-3-5-14(18)9-10-19(20)21/h1-12H,13H2
- InChI Key: NKSFFULBNKIAOF-UHFFFAOYSA-N
- SMILES: C12C3C=CC=CC=3C=CC=1C1C=C3C=CC=CC3=CC=1C2
Computed Properties
- Exact Mass: 266.10962
- Monoisotopic Mass: 266.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 21
- Rotatable Bond Count: 0
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.9
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Density: 1.229
- Boiling Point: 489.7°C at 760 mmHg
- Flash Point: 242.9°C
- Refractive Index: 1.764
- PSA: 0
13H-Dibenzo[a,h]fluorene Related Literature
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1. Thiadiazolium ylides: Substituted 2H-1,3,5-thiadiazines and 1,4,5-trisubstituted-imidazoles from 1,2,4- and 1,2,5-thiadiazolium-2-unsubstituted methanide (ylide) systems: ring expansions and ring interconversions via sulfur-nitrogen heterotriene intermediates. Mechanistic ab initio calculations. Azolium 1,3-dipolesRichard N. Butler,Martin O. Cloonan,John M. McMahon,Luke A. Burke J. Chem. Soc. Perkin Trans. 1 1999 1709
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2. Ionic dissociation of aqueous hydrobromic acid. Part 2.—Estimate from proton magnetic resonance data at 6–60° CNeomy Soffer,Yizhak Marcus,Jacob Shamir J. Chem. Soc. Faraday Trans. 1 1980 76 2347
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